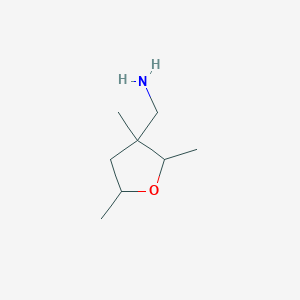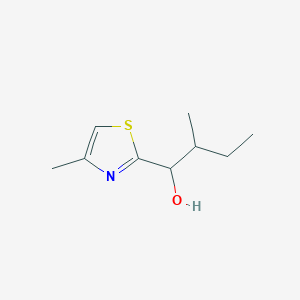
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol typically involves the reaction of 4-methyl-1,3-thiazole-2-carbaldehyde with a suitable Grignard reagent, such as 2-methylbutylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, due to the electron-donating effect of the sulfur atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one.
Reduction: 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butane.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites and preventing substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1,3-thiazole-2-carbaldehyde: A precursor in the synthesis of 2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol.
2-Methyl-4-(4-methyl-1,3-thiazol-2-yl)butan-1-amine: A structurally similar compound with an amine group instead of an alcohol.
2-Methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-one: The oxidized form of the compound.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C9H15NOS |
|---|---|
Molekulargewicht |
185.29 g/mol |
IUPAC-Name |
2-methyl-1-(4-methyl-1,3-thiazol-2-yl)butan-1-ol |
InChI |
InChI=1S/C9H15NOS/c1-4-6(2)8(11)9-10-7(3)5-12-9/h5-6,8,11H,4H2,1-3H3 |
InChI-Schlüssel |
YYZQZAKUCPMMQG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(C1=NC(=CS1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


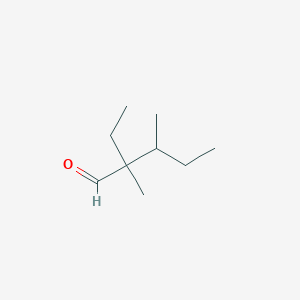
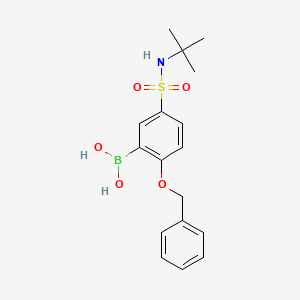
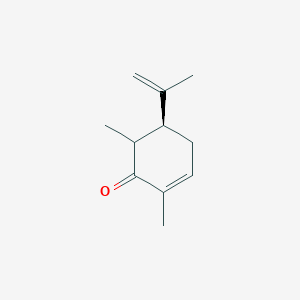

![1,8-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13338087.png)

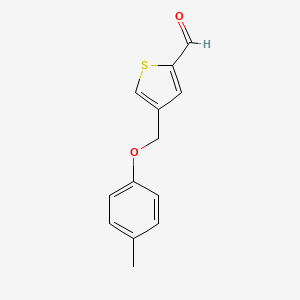

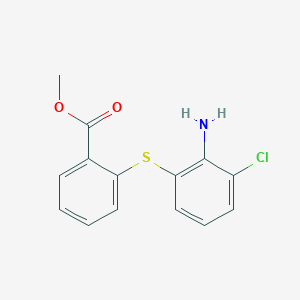
![3-(8-(Methoxymethyl)-6-azaspiro[3.4]octan-6-yl)propanoic acid](/img/structure/B13338115.png)
![7-Methoxy-2',3',5',6'-tetrahydrospiro[chromane-2,4'-pyran]-4-one](/img/structure/B13338137.png)
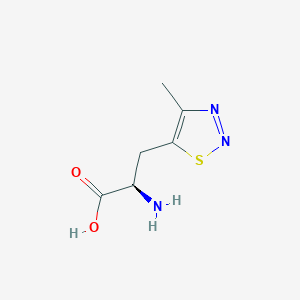
![2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-1,3,3a,4,5,6-hexahydrobenzo[de]isoquinoline](/img/structure/B13338144.png)
